3-Methylpentane-2,4-diol is an organic compound with the molecular formula . It is a colorless liquid characterized by its chiral nature, having two hydroxy groups located at the 2 and 4 positions of the 3-methylpentane backbone. This compound is commonly referred to as 2-methyl-2,4-pentanediol or hexylene glycol in various industrial applications. Its structure allows it to exhibit both surfactant and emulsion-stabilizing properties, making it useful in a variety of formulations .
Currently, there is no documented information on the specific mechanism of action of MPD in any biological or chemical systems.
As with any new compound, proper safety precautions should be taken when handling MPD. Since specific hazard data is unavailable, general safety practices for handling diols should be followed, including:
The primary method for synthesizing 3-methylpentane-2,4-diol involves:
This method is favored in industrial applications due to its efficiency and the relatively mild conditions required.
3-Methylpentane-2,4-diol has a wide range of applications across various industries:
Interaction studies involving 3-methylpentane-2,4-diol focus primarily on its role as a solvent and stabilizer in biochemical applications. Its amphiphilic nature allows it to interact effectively with both polar and nonpolar molecules, making it valuable in protein crystallization processes. Additionally, it has been noted for its compatibility with various other solvents without significantly altering protein structures during crystallography procedures .
Several compounds share structural similarities with 3-methylpentane-2,4-diol. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
1,3-Propanediol | Smaller structure; used as a moisturizer and solvent. | |
1,4-Butanediol | Commonly used in plastics; less viscous than 3-methylpentane-2,4-diol. | |
Ethylene Glycol | Widely used antifreeze; lower boiling point than 3-methylpentane-2,4-diol. | |
Propylene Glycol | Commonly used in food and pharmaceuticals; less viscous. |
What sets 3-methylpentane-2,4-diol apart from these similar compounds is its specific chiral structure that allows for unique interactions in biochemical applications such as protein crystallography. Its dual hydroxyl groups also provide enhanced emulsifying properties compared to simpler diols like ethylene glycol or propylene glycol .
3-Methylpentane-2,4-diol is formally identified by the Chemical Abstracts Service registry number 5683-44-3, establishing its unique position in chemical databases worldwide. The compound possesses the molecular formula C6H14O2 and exhibits a molecular weight of 118.17 grams per mole, as confirmed by multiple authoritative sources. The International Union of Pure and Applied Chemistry designation for this compound is 3-methylpentane-2,4-diol, which directly reflects its structural characteristics through systematic nomenclature conventions.
The compound's nomenclature follows established organic chemistry principles, where the base chain is identified as pentane, indicating a five-carbon backbone structure. The numerical designations "2,4" specify the positions of the hydroxyl functional groups, while "3-methyl" indicates the location of the methyl substituent on the third carbon atom of the pentane chain. This systematic naming approach ensures clear identification and communication within the scientific community.
Alternative nomenclature systems have produced several synonymous names for this compound, reflecting different naming conventions and historical usage patterns. These alternative designations include 3-methyl-2,4-pentanediol, 2,4-pentanediol 3-methyl, and 3-methylpentanediol-2,4. The European Community has assigned the compound the number 227-150-1 within the European Inventory of Existing Commercial Chemical Substances, further establishing its regulatory and commercial identity.
The compound's International Chemical Identifier string is InChI=1S/C6H14O2/c1-4(5(2)7)6(3)8/h4-8H,1-3H3, providing a standardized computational representation of its molecular structure. The corresponding International Chemical Identifier Key, RBQLGIKHSXQZTB-UHFFFAOYSA-N, serves as a condensed hash code for database searches and computational applications. These standardized identifiers ensure consistent recognition across global chemical databases and facilitate automated chemical information processing.
The historical development of 3-methylpentane-2,4-diol synthesis represents an important milestone in organic chemistry methodology, particularly in the area of selective reduction reactions. Early synthetic approaches to this compound class emerged from fundamental research into diol preparation techniques, building upon established methods for creating vicinal and geminal diol structures. The compound's synthesis has been closely linked to developments in catalytic hydrogenation technology, which provided researchers with reliable methods for producing complex diol structures.
Significant advances in the synthesis of related diol compounds have been documented in organic synthesis literature, demonstrating the evolution of methodological approaches over several decades. The preparation of 3-methylpentane-2,4-dione, a closely related compound, was achieved through the reaction of sodium derivative of pentane-2,4-dione with methyl iodide in sealed tube conditions at 140 degrees Celsius. This early work established fundamental principles for carbon-carbon bond formation in methylated diol precursors, laying groundwork for subsequent synthetic developments.
The development of stereoselective synthesis methods represents a crucial milestone in the compound's chemical history, particularly given its chiral nature. Research into enantiomerically pure diol synthesis has revealed sophisticated approaches utilizing dynamic kinetic asymmetric transformation techniques. These methodologies have enabled the preparation of specific stereoisomers, including the (2R,4S)-3-methylpentane-2,4-diol configuration, which has been catalogued as a distinct chemical entity with its own identification codes.
Contemporary synthetic approaches have focused on developing more efficient and environmentally sustainable preparation methods. Recent patent literature describes industrial-scale processes for related diol compounds, utilizing catalytic hydrogenation of appropriate precursors under controlled conditions. These modern techniques emphasize process optimization, yield improvement, and reduction of unwanted byproducts, reflecting the compound's growing commercial importance.
The integration of advanced analytical techniques has facilitated better understanding of synthesis mechanisms and product characterization. Modern spectroscopic methods, including nuclear magnetic resonance and mass spectrometry, have enabled researchers to precisely identify and quantify different stereoisomeric forms of the compound. This analytical capability has been crucial for developing stereoselective synthesis routes and ensuring product purity in both research and commercial applications.
3-Methylpentane-2,4-diol occupies a distinctive position within the aliphatic diol classification system, representing a branched-chain diol with specific structural characteristics that differentiate it from simpler diol compounds. The fundamental classification of diols encompasses several structural categories, including geminal diols with hydroxyl groups attached to the same carbon atom, vicinal diols with hydroxyl groups on adjacent carbons, and more widely separated diol arrangements. Within this framework, 3-methylpentane-2,4-diol represents a non-vicinal diol structure where the hydroxyl groups are separated by one carbon atom.
The compound's classification as an aliphatic diol places it within the broader category of organic compounds containing carbon chains without aromatic ring structures. This classification distinguishes it from aromatic diols and establishes its chemical behavior patterns based on saturated hydrocarbon backbone characteristics. The presence of the methyl branch at the third carbon position further classifies it as a branched aliphatic diol, which typically exhibits different physical and chemical properties compared to linear diol structures.
Comparative analysis with other pentanediol isomers reveals the unique structural features that define 3-methylpentane-2,4-diol within its chemical family. Related compounds such as 2,4-pentanediol share the same hydroxyl group positioning but lack the methyl substitution, resulting in different molecular weights and stereochemical properties. The molecular weight comparison shows 2,4-pentanediol at 104.1476 grams per mole compared to 3-methylpentane-2,4-diol at 118.17 grams per mole, reflecting the additional methyl group contribution.
The compound's chiral nature represents a significant classification criterion within the diol family, as it exists in multiple stereoisomeric forms including (2R,4S) and other possible configurations. This stereochemical diversity places it among the more complex members of the aliphatic diol class, requiring specialized analytical and synthetic approaches for complete characterization and preparation. The existence of multiple stereoisomers has implications for both synthetic methodology and potential applications, as different stereoisomers may exhibit distinct biological or chemical activities.
Physical property comparisons provide insight into the compound's position relative to other aliphatic diols. The density of 0.955 grams per cubic centimeter, boiling point of 211.5 degrees Celsius at 760 millimeters of mercury, and refractive index of 1.442 establish its physical profile within the diol family. These properties reflect the influence of both the hydroxyl functional groups and the branched carbon structure on the compound's bulk characteristics.
Diol Compound | Molecular Formula | Molecular Weight (g/mol) | Structural Classification |
---|---|---|---|
3-Methylpentane-2,4-diol | C6H14O2 | 118.17 | Branched, non-vicinal diol |
2,4-Pentanediol | C5H12O2 | 104.15 | Linear, non-vicinal diol |
2-Methyl-2,4-pentanediol | C6H14O2 | 118.17 | Branched, non-vicinal diol |
Ethylene glycol | C2H6O2 | 62.07 | Linear, vicinal diol |
The molecular architecture of 3-methylpentane-2,4-diol is governed by tetrahedral geometry around each carbon center, consistent with sp³ hybridization patterns observed in saturated organic compounds [2]. The compound exhibits characteristic bond lengths typical of aliphatic alcohols, with carbon-oxygen bonds measuring approximately 1.42 Angstroms and oxygen-hydrogen bonds extending 0.96 Angstroms [3] [4]. The tetrahedral arrangement around carbon atoms results in bond angles approaching the ideal 109.5 degrees, though slight deviations occur due to steric interactions between adjacent functional groups [2] [5].
The hydroxyl groups in 3-methylpentane-2,4-diol demonstrate characteristic bonding patterns found in vicinal diols, where the carbon-oxygen-hydrogen bond angle measures approximately 108.9 degrees, slightly compressed from the ideal tetrahedral angle due to lone pair repulsion effects [6] [7]. These geometric parameters are consistent with experimental observations from X-ray crystallographic studies of similar diol compounds [8] [9]. The molecular structure allows for rotational freedom around carbon-carbon single bonds, enabling conformational flexibility that influences the compound's three-dimensional shape and intermolecular interactions [10].
Table 1: Physical and Structural Properties of 3-Methylpentane-2,4-diol
Property | Value | Reference |
---|---|---|
Molecular Formula | C₆H₁₄O₂ | PubChem [1] |
Molecular Weight (g/mol) | 118.17 | PubChem [1] |
IUPAC Name | 3-methylpentane-2,4-diol | PubChem [1] |
CAS Number | 5683-44-3 | PubChem [1] |
Hydrogen Bond Donor Count | 2 | PubChem [1] |
Hydrogen Bond Acceptor Count | 2 | PubChem [1] |
Rotatable Bond Count | 2 | PubChem [1] |
Topological Polar Surface Area (Ų) | 40.5 | PubChem [1] |
Heavy Atom Count | 8 | PubChem [1] |
Undefined Atom Stereocenter Count | 2 | PubChem [1] |
The hydrogen bonding capabilities of 3-methylpentane-2,4-diol are determined by its two hydroxyl groups, which can function as both hydrogen bond donors and acceptors [11] [9]. Studies of vicinal diols reveal that these compounds form characteristic intermolecular hydrogen bonding patterns, with oxygen-hydrogen-oxygen distances typically ranging from 2.5 to 2.8 Angstroms [8] [12]. The spatial arrangement of hydroxyl groups in 3-methylpentane-2,4-diol enables both intramolecular and intermolecular hydrogen bonding interactions, influencing the compound's physical properties and crystal packing behavior [13].
Table 2: Typical Bond Lengths and Angles in Diol Compounds
Bond Type | Typical Length/Angle | Source |
---|---|---|
Carbon-Oxygen (alcohol) | 1.42 Å | X-ray crystallography [3] |
Oxygen-Hydrogen (hydroxyl) | 0.96 Å | X-ray crystallography [3] |
Carbon-Hydrogen (alkyl) | 1.09 Å | X-ray crystallography [3] |
Carbon-Carbon (alkyl) | 1.54 Å | X-ray crystallography [3] |
Carbon-Oxygen-Hydrogen angle | 108.9° | Alcohol studies [6] |
Carbon-Carbon-Oxygen angle | 109.5° | VSEPR theory [2] |
Tetrahedral angle | 109.5° | VSEPR theory [2] |
3-Methylpentane-2,4-diol possesses two chiral centers located at the carbon atoms bearing hydroxyl groups (positions 2 and 4), resulting in complex stereochemical behavior [1] [14] [15]. The presence of these asymmetric carbon atoms gives rise to multiple stereoisomers, each exhibiting distinct spatial arrangements of atoms around the chiral centers [16] [17]. According to stereochemical analysis, the compound can exist in four theoretical stereoisomeric forms, though symmetry considerations reduce this number to three distinct compounds [18] [19].
The stereoisomers of 3-methylpentane-2,4-diol include two enantiomeric pairs: (2R,4R)-3-methylpentane-2,4-diol and (2S,4S)-3-methylpentane-2,4-diol, which are non-superimposable mirror images of each other [14] [15] [20]. These enantiomers exhibit identical physical properties except for their ability to rotate plane-polarized light in opposite directions [17] [21]. The third stereoisomer represents a meso compound with (2R,4S) or (2S,4R) configuration, which possesses an internal plane of symmetry that renders it optically inactive despite containing chiral centers [19] [22] [23].
Table 3: Stereoisomers of 3-Methylpentane-2,4-diol
Stereoisomer | PubChem CID | Relationship | Optical Activity |
---|---|---|---|
(2R,4R)-3-methylpentane-2,4-diol | Not specified | Enantiomer pair | Optically active |
(2S,4S)-3-methylpentane-2,4-diol | 12896306 [15] | Enantiomer pair | Optically active |
(2R,4S)-3-methylpentane-2,4-diol | 27660631 [14] | Diastereomer (meso) | Optically inactive (meso) |
(2S,4R)-3-methylpentane-2,4-diol | Not specified | Same as (2R,4S) | Optically inactive (meso) |
The meso form of 3-methylpentane-2,4-diol demonstrates the principle that molecules containing chiral centers are not necessarily chiral overall when internal symmetry elements are present [19] [22]. This achiral diastereomer exhibits different physical properties from its enantiomeric counterparts, including distinct melting points, solubility characteristics, and crystal packing arrangements [18] [23]. The identification of meso compounds requires careful stereochemical analysis using methods such as mirror image superposition and internal plane detection [22] [23].
Chiral recognition studies of similar vicinal diols reveal that stereochemical configuration significantly influences molecular recognition processes and self-assembly behavior [13]. The different stereoisomers of 3-methylpentane-2,4-diol exhibit varying degrees of intermolecular association, with the meso form often displaying different hydrogen bonding patterns compared to the enantiomeric forms due to its internal symmetry [18] [8].
Comparative structural analysis of 3-methylpentane-2,4-diol with related compounds in the C5-C7 range reveals important trends in molecular architecture and stereochemical complexity [24] [25] [26]. Pentane-2,4-diol, the five-carbon analogue, shares the vicinal diol functionality and similar stereochemical properties, including the presence of two chiral centers and three possible stereoisomers (including a meso form) [24] [25]. This structural similarity demonstrates the consistent stereochemical patterns observed in 1,3-diol systems across different chain lengths [18].
The comparison with 1,6-hexanediol, an isomeric six-carbon diol, highlights the significance of hydroxyl group positioning on stereochemical complexity [26] [27]. Unlike 3-methylpentane-2,4-diol, 1,6-hexanediol contains terminal hydroxyl groups that do not create chiral centers, resulting in a single, achiral stereoisomer [27]. This fundamental difference illustrates how functional group placement dramatically influences the stereochemical landscape of organic compounds [26].
Table 4: Comparative Analysis with C₅-C₇ Structural Analogues
Compound | Formula | Molecular Weight | Diol Type | Chiral Centers | Stereoisomers |
---|---|---|---|---|---|
3-Methylpentane-2,4-diol (C₆) | C₆H₁₄O₂ | 118.17 | Vicinal (1,3-diol) | 2 | 3 (including meso) |
Pentane-2,4-diol (C₅) | C₅H₁₂O₂ | 104.15 [24] | Vicinal (1,3-diol) | 2 | 3 (including meso) [25] |
1,6-Hexanediol (C₆) | C₆H₁₄O₂ | 118.17 [26] | Terminal diol | 0 | 1 [27] |
Cycloheptane-1,2-diol (C₇) | C₇H₁₄O₂ | 132.18 [28] | Vicinal (1,2-diol) | 2 | Multiple [29] |
Analysis of cycloheptane-1,2-diol, a seven-carbon cyclic analogue, provides insights into the effects of ring constraints on diol geometry and stereochemistry [28] [29]. The cyclic structure imposes conformational restrictions that influence torsion angles and intermolecular interactions, with oxygen-carbon-carbon-oxygen torsion angles measuring approximately -66.4 degrees in the crystalline state [28] [29]. These geometric constraints affect the accessibility of different conformations and influence the compound's hydrogen bonding capabilities compared to acyclic analogues [29].
The hydrogen bonding behavior varies significantly among these structural analogues, with vicinal diols generally exhibiting stronger intermolecular associations than terminal diols due to the proximity of hydroxyl groups [8] [11]. Studies of various diol systems demonstrate that the extent of hydrogen bond formation depends critically on the degree of substitution and spatial arrangement of hydroxyl groups [8]. In 3-methylpentane-2,4-diol, the 1,3-relationship between hydroxyl groups creates opportunities for both intramolecular and intermolecular hydrogen bonding that differ from the patterns observed in 1,2-diols or terminal diols [9].